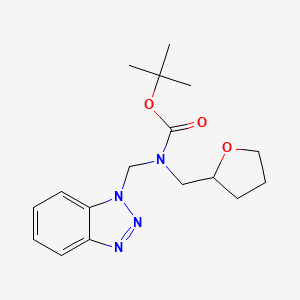
(2-Amino-3-phenylpropyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-phenylpropyl)(methyl)amine is a chemical compound with the molecular formula C10H16N2 . It is used for research purposes.
Synthesis Analysis
The synthesis of amines like (2-Amino-3-phenylpropyl)(methyl)amine can be achieved through various methods. One common method involves the alkylation of primary amines with halogenoalkanes . This process can lead to a mixture of products, including secondary and tertiary amines, and quaternary ammonium salts . Another method is reductive amination of aldehydes or ketones .Molecular Structure Analysis
The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The C–N–C bond angles are close to the 109° tetrahedral value .Chemical Reactions Analysis
Amines can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
Amines have a variety of physical and chemical properties. They have higher boiling points than alkanes of similar molecular weight . Amines with fewer than five carbon atoms are generally water-soluble . They can form hydrogen bonds and are highly associated .Scientific Research Applications
Synthesis of New Ureido Sugars
(B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993): The use of amino acid esters, including those related to (2-Amino-3-phenylpropyl)(methyl)amine, was reported in the synthesis of ureido sugars, providing novel derivatives for potential applications.
Reductive Amination using Cobalt Oxide Nanoparticles
(T. Senthamarai et al., 2018): This paper discusses the synthesis of N-methyl- and N-alkylamines, which are structurally related to (2-Amino-3-phenylpropyl)(methyl)amine. The study emphasizes their importance in life-science molecules and the development of cost-effective synthesis methods.
Corrosion Inhibition in Mild Steel
(Y. Boughoues et al., 2020): Four amine derivative compounds, structurally similar to (2-Amino-3-phenylpropyl)(methyl)amine, were synthesized and evaluated for their corrosion inhibition performance on mild steel, showing significant potential in this field.
Homogeneous Catalytic Aminocarbonylation
(A. Takács et al., 2007): The study explores the use of primary and secondary amines in palladium-catalyzed aminocarbonylation, relevant to the synthesis of compounds like (2-Amino-3-phenylpropyl)(methyl)amine and their applications in creating biologically important molecules.
Synthesis of Amine-Functionalized Silica
(Erick Soto-Cantu et al., 2012): This research describes the synthesis and characterization of amine-functionalized silica, demonstrating applications of amine compounds in creating materials for various fundamental investigations and applications.
Safety And Hazards
properties
IUPAC Name |
1-N-methyl-3-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVHZUNENZGJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-phenylpropyl)(methyl)amine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)
![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)
![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2378067.png)
![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)
![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)